tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate
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Overview
Description
“tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate” is a chemical compound. It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyl carbamate (Boc) as a protecting group for amines . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions to occur at other parts of the molecule .Molecular Structure Analysis
The molecular structure of similar compounds, such as tert-butyl carbamate, has been investigated using techniques like X-ray diffraction . The bond lengths in these compounds are comparable with those found in previous reports .Chemical Reactions Analysis
Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that “tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate” might also participate in similar reactions.Scientific Research Applications
- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. Compound 1 serves as a crucial intermediate in ceftolozane synthesis . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.
- N-hydroxyimides, including compound 1, act as organocatalysts in aerobic oxidation and oxidative coupling reactions. The imide-N-oxyl radicals generated from these compounds play a pivotal role in hydrogen atom abstraction during catalysis .
- Compound 1 has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . Anilines find applications in pharmaceuticals, dyes, and materials chemistry.
- Researchers have used compound 1 in the synthesis of indole derivatives. For instance, it participates in the Fischer indole synthesis, leading to tricyclic indoles with potential biological activities .
- Compound 1 contributes to the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, expanding their utility in medicinal chemistry .
Antibiotic Synthesis
Organocatalysis
Aniline Synthesis
Indole Derivatives
Pyrrole Functionalization
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-7-12-9(6-17-7)8(5-14)13-10(15)16-11(2,3)4/h6,8,14H,5H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBZHOLZCETCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |
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